1,2-Dibutyrin
CAS No.: 24814-35-5
Cat. No.: VC1881318
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24814-35-5 |
|---|---|
| Molecular Formula | C11H20O5 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | (2-butanoyloxy-3-hydroxypropyl) butanoate |
| Standard InChI | InChI=1S/C11H20O5/c1-3-5-10(13)15-8-9(7-12)16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 |
| Standard InChI Key | AWHAUPZHZYUHOM-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OCC(CO)OC(=O)CCC |
| Canonical SMILES | CCCC(=O)OCC(CO)OC(=O)CCC |
Introduction
Chemical Structure and Identification
1,2-Dibutyrin, also known by its IUPAC name (2-butanoyloxy-3-hydroxypropyl) butanoate, is a diester resulting from the condensation of butyric acid with two hydroxyl groups of glycerol (specifically the secondary hydroxyl group and one primary hydroxyl group). This molecular arrangement creates a distinctive structural configuration that influences its chemical behavior.
Molecular Information
The compound has the following fundamental identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₅ |
| Molecular Weight | 232.27 g/mol |
| CAS Numbers | 32648-01-4, 24814-35-5 |
| SMILES | CCCC(=O)OCC(CO)OC(=O)CCC |
| InChI | InChI=1S/C11H20O5/c1-3-5-10(13)15-8-9(7-12)16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 |
| InChIKey | AWHAUPZHZYUHOM-UHFFFAOYSA-N |
Common Synonyms
The compound is known by several alternative names in scientific literature:
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1-O,2-O-Dibutyrylglycerol
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Dibutyrylglycerol
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β-dibutyrin
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2,3-dibutyrin
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Butyric acid, diester with propane-1,2,3-triol
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Glycerol 1,2-dibutanoate
This variety of synonyms reflects both its structural characteristics and its relationships to parent compounds.
Physical and Chemical Properties
1,2-Dibutyrin possesses distinct physical and chemical properties that determine its behavior in different environments and its suitability for various applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Clear, colorless to pale yellow liquid |
| Odor | Slightly sweet |
| Density | 1.08 g/cm³ |
| Boiling Point | 324°C at 760 mmHg |
| Flash Point | 115.5°C |
| Refractive Index | 1.452 |
Solubility and Stability
1,2-Dibutyrin demonstrates good solubility in organic solvents such as ethanol and ether, but exhibits limited solubility in water . This solubility profile influences its applications and handling requirements. Regarding stability, the compound remains relatively stable under normal conditions but may undergo hydrolysis when exposed to moisture, resulting in the formation of butyric acid and glycerol derivatives . This susceptibility to hydrolysis is an important consideration for storage and formulation.
Synthesis and Production Methods
The production of 1,2-dibutyrin typically involves selective chemical processes that allow for precise control of the esterification pattern.
Selective Hydrolysis of Tributyrin
One of the principal methods for producing 1,2-dibutyrin is through the selective hydrolysis of tributyrin. This process can be effectively catalyzed by immobilized lipases, which enable specific and controlled hydrolysis of one of the ester bonds in tributyrin. This enzymatic approach allows for regioselective production from synthetic triglycerides, maintaining the desired 1,2-dibutyrin configuration while minimizing the formation of other isomers or complete hydrolysis products.
Chemical Behavior and Reactions
Acyl Migration Phenomenon
A particularly significant aspect of 1,2-dibutyrin's chemical behavior is the phenomenon of acyl migration. This process involves the spontaneous migration of acyl groups between different hydroxyl positions in the glycerol backbone, potentially converting 1,2-dibutyrin to 1,3-dibutyrin . This isomerization process is of considerable interest in both chemical research and industrial applications, as it can affect the properties and performance of the compound in various formulations.
Factors Affecting Acyl Migration
Research has identified several factors that influence the rate and extent of acyl migration in 1,2-dibutyrin:
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Solvent Polarity: Decreasing solvent polarity has been observed to increase the rate of acyl migration. This relationship suggests that the microenvironment surrounding the molecule plays a crucial role in stabilizing or facilitating the migration process .
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Water Activity: The addition of water to nonpolar solvents like hexane leads to a decrease in migration rate that correlates with water activity. This effect highlights the complex interplay between hydration, hydrogen bonding, and molecular rearrangements .
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Enzymatic Influence: The presence of enzymes such as yeast alcohol dehydrogenase, lysozyme, and lipase from Geotrichum candidum has been shown to increase the migration rate, with the effect becoming more pronounced at higher water activities . This enzymatic catalysis of acyl migration has implications for biocatalytic processes involving 1,2-dibutyrin.
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Acid Catalysis: Hexanoic acid has been demonstrated to catalyze acyl migration in 1,2-dibutyrin, with the catalytic effect varying depending on other environmental factors such as the presence of different salt hydrates .
Salt Hydrate Effects on Migration
Studies have shown that the type of salt hydrates present in the reaction environment can significantly affect acyl migration rates in 1,2-dibutyrin. Specifically, hydrogen phosphate salts appear to promote faster acyl migration compared to sulfate salts, which exhibit migration rates similar to those observed in the absence of any salts . This finding has practical implications for regioselective transformations of 1,2-dibutyrin and related compounds, particularly in lipase-catalyzed acidolysis reactions.
Applications and Uses
1,2-Dibutyrin finds application across several industries due to its unique properties and chemical behavior.
Food Industry
In the food sector, 1,2-dibutyrin serves primarily as a flavoring agent . Its slightly sweet odor and relationship to naturally occurring glycerides make it suitable for enhancing or modifying flavor profiles in certain food products. The compound is generally regarded as safe for food applications, though regulatory guidelines govern its concentration and specific uses.
Cosmetic Industry
The cosmetic industry utilizes 1,2-dibutyrin for its emollient properties . As an emollient, it helps to soften and smooth skin by forming a protective barrier that reduces moisture loss. This functionality makes it a valuable ingredient in various skincare and personal care formulations.
Industrial Applications
Beyond food and cosmetics, 1,2-dibutyrin also serves as a plasticizer in polymer applications . In this role, it enhances the flexibility and durability of polymer materials by modifying their physical properties. The ability to improve plasticity without compromising other material characteristics makes 1,2-dibutyrin valuable in specific industrial formulations.
Research Findings on Acyl Migration
Solvent and Water Activity Studies
Comprehensive research on 1,2-dibutyrin has examined the isomerization rates under various conditions. One significant finding is that when solid salt hydrates are included in reaction mixtures, some completely inhibit migration . This observation has led to further investigations into the specific mechanisms of stabilization and their potential applications in controlling acyl migration during chemical processes.
Implications for Biocatalysis
The influence of acyl migration on biocatalytic processes involving 1,2-dibutyrin has been extensively studied. In regioselective lipase-catalyzed transesterification of tributyrin, the choice of salt hydrates to control water activity significantly impacts the outcome . Specifically, hydrogen phosphate salts lead to higher migration rates compared to sulfate salts during acidolysis with hexanoic acid. This knowledge helps optimize enzymatic processes where maintaining the specific regioisomer is critical.
Analytical Considerations
Mass Spectrometry Characteristics
Mass spectrometric analysis of 1,2-dibutyrin reveals distinctive fragmentation patterns that facilitate its identification and quantification. The compound exhibits characteristic adduct formations and collision cross-section values as detailed below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 233.13835 | 154.3 |
| [M+Na]⁺ | 255.12029 | 161.0 |
| [M+NH₄]⁺ | 250.16489 | 158.7 |
| [M+K]⁺ | 271.09423 | 158.2 |
| [M-H]⁻ | 231.12379 | 150.4 |
| [M+Na-2H]⁻ | 253.10574 | 153.9 |
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